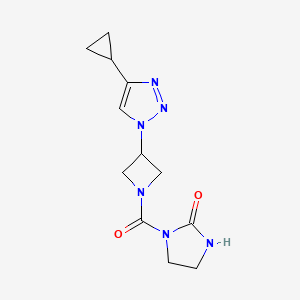
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H16N6O2 and its molecular weight is 276.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de l'anémie
Ce composé a été identifié comme un traitement potentiel de l'anémie, en particulier de l'anémie chronique ou de l'anémie associée à une maladie rénale chronique, à la dialyse ou à la chimiothérapie anticancéreuse . Il agit comme un inhibiteur de VHL, ce qui pourrait contribuer à augmenter la production de globules rouges et à soulager les symptômes de l'anémie .
Traitement du cancer
Le composé est également étudié pour son utilisation potentielle dans le traitement du cancer . En tant qu'inhibiteur de VHL, il pourrait potentiellement interférer avec la croissance et la propagation des cellules cancéreuses .
Traitement de l'ischémie
L'ischémie, une affection caractérisée par une réduction de l'apport sanguin à une partie du corps, pourrait potentiellement être traitée avec ce composé . En inhibant VHL, il peut contribuer à améliorer le flux sanguin et l'apport d'oxygène aux tissus touchés .
Récupération après un AVC
Le composé pourrait potentiellement aider à la récupération après un AVC . Il pourrait contribuer à réduire les dommages au système cardiovasculaire pendant l'ischémie, ce qui est fréquent lors d'un AVC .
Cicatrisation des plaies
Ce composé pourrait potentiellement améliorer la cicatrisation des plaies . En favorisant l'angiogenèse (la formation de nouveaux vaisseaux sanguins), il pourrait améliorer le flux sanguin vers le site de la plaie et accélérer le processus de cicatrisation .
Réduction des cicatrices
Le composé pourrait potentiellement réduire les cicatrices . En améliorant la cicatrisation des plaies et en favorisant la croissance des tissus sains, il pourrait contribuer à minimiser la formation de tissu cicatriciel .
Amélioration de l'angiogenèse ou de l'artériogenèse
Ce composé pourrait potentiellement améliorer l'angiogenèse ou l'artériogenèse . Cela pourrait être particulièrement bénéfique dans les cas où une amélioration de l'apport sanguin est nécessaire, comme dans le cas de la récupération d'une crise cardiaque ou d'un AVC .
Mécanisme D'action
Target of Action
The primary target of the compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation. It plays a crucial role in cellular processes such as cell cycle regulation and hypoxia sensing .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .
Biochemical Pathways
The inhibition of VHL by this compound affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and activates the transcription of several genes involved in processes such as angiogenesis, erythropoiesis, and cell survival .
Result of Action
The action of this compound leads to molecular and cellular effects such as enhanced angiogenesis, increased erythropoiesis, and improved cell survival . These effects can be beneficial in the treatment of conditions like anemia and cancer .
Propriétés
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-11-13-3-4-17(11)12(20)16-5-9(6-16)18-7-10(14-15-18)8-1-2-8/h7-9H,1-6H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRGIIYNBZBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2573470.png)
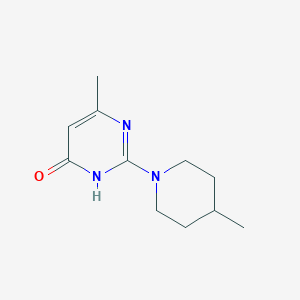

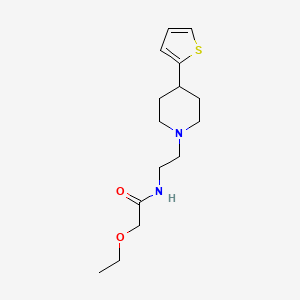
![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine](/img/structure/B2573477.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)

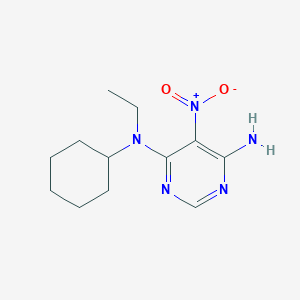
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2573486.png)
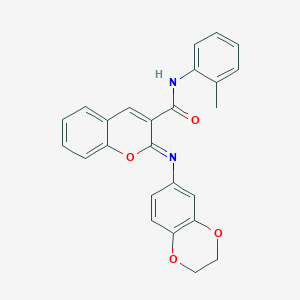
![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)
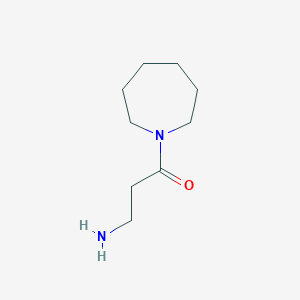
![methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573492.png)
